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Compound of Interest

4-((2-Chloro-5-
Compound Name:

nitrophenyl)sulfonyl)morpholine
CAS No.: 40833-68-9

Cat. No.: B1350243

Get Quote

Structural Dynamics, Synthetic Utility, and
Pharmacophore Profiling
Molecular Architecture & SMILES Topology

The compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a specialized
sulfonamide scaffold integrating a morpholine heterocycle with a highly functionalized nitro-aryl
core. In medicinal chemistry, this structure serves as a critical "fragment-based" building block,
balancing the lipophilicity of the halogenated aryl ring with the hydrophilic, solubility-enhancing
properties of the morpholine moiety.

1.1 Canonical Identification[1]

o |[UPAC Name: 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine[2]
¢ CAS Registry Number: 40833-68-9 (Primary Reference)[2]

e Molecular Formula:
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[3]14]

e Molecular Weight: 306.72 g/mol

1.2 SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string
describing the connectivity.

Canonical SMILES: O=clcc(S(=0)(=0)N2CCOCC2)c(Cl)ccl

Topological Decoding:

O=: The nitro group (

) attached at the C5 position.

e clcc...ccl: The aromatic phenyl ring backbone.

e S(=0)(=0): The sulfonyl linker (

) bridging the aryl core and the morpholine nitrogen.

 N2CCOCC2: The morpholine ring (1-oxa-4-azacyclohexane), acting as the terminal polar
cap.

e C(Cl): The chlorine atom at the C2 position (ortho to the sulfonyl group).

Physicochemical Profile & Drug-Likeness

Understanding the physicochemical parameters is vital for assessing the compound's viability
as a lead candidate or intermediate.
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Significance in Drug
Property Value .
Design
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membrane permeability

without extreme insolubility.

The sulfonyl oxygens, nitro
roup, and morpholine oxygen
H-Bond Acceptors 6 grotp P N -yg
act as acceptors, facilitating

protein-ligand interactions.

Lack of donors suggests good
H-Bond Donors 0 oral bioavailability potential
(Veber's Rules).

Topological Polar Surface Area
TPSA 101 A2 is within the ideal range (<140
A2) for cell membrane

penetration.

Low flexibility minimizes
Rotatable Bonds 3 entropic penalty upon binding
to biological targets.

Synthetic Pathways & Mechanistic Causality

The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine follows a classic
nucleophilic substitution at the sulfur center (

-like mechanism), utilizing the high reactivity of sulfonyl chlorides.

3.1 Retrosynthetic Logic

The molecule is disconnected at the sulfonamide bond (

). The precursors are:

o Electrophile: 2-Chloro-5-nitrobenzenesulfonyl chloride (highly reactive due to electron-
withdrawing
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and

groups).

e Nucleophile: Morpholine (secondary amine).

3.2 Reaction Mechanism

The nitrogen lone pair of morpholine attacks the electrophilic sulfur atom of the sulfonyl
chloride. This forms a tetrahedral intermediate which collapses to expel the chloride ion. A base
scavenger (Triethylamine or Pyridine) is strictly required to neutralize the generated
hydrochloric acid (HCI), driving the equilibrium forward and preventing protonation of the
unreacted morpholine.

3.3 Visualization: Synthetic Workflow
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Click to download full resolution via product page

4-((2-Chloro-5-nitrophenyl)
sulfonyl)morpholine

Figure 1: Mechanistic pathway for the sulfonylation of morpholine. The base scavenger is
critical for yield optimization.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine with >95% purity.
Reagents:
e 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

e Morpholine (1.1 eq)[2][5]
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o Triethylamine (

) (1.2 eq)

¢ Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine
(1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to

using an ice bath to control the exotherm.

o Addition: Dissolve 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of
DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow
addition prevents thermal runaway and minimizes side reactions.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
progress via TLC (System: Hexane/Ethyl Acetate 1:1).

o Workup:
o Wash the organic layer with 1N HCI (2x) to remove unreacted morpholine and base.
o Wash with saturated
(1x) and Brine (1x).
o Dry over anhydrous
, filter, and concentrate in vacuo.

 Purification: Recrystallize the crude solid from Ethanol or purify via silica gel flash
chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

Quality Control (Self-Validation):

e 1H NMR (CDCI3): Look for morpholine peaks (multiplets at ~3.2 and ~3.7 ppm) and the
aromatic pattern (singlet/doublets) characteristic of the 1,2,4-substituted benzene ring.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e LC-MS: Confirm parent ion

Pharmacophore & Biological Utility[7][8][9][10][11]

This compound is rarely a final drug but acts as a potent intermediate or probe.

» Nitro Reductase Activation: The 5-nitro group serves as a "warhead" in hypoxic
environments (e.g., solid tumors or bacterial biofilms). It can be enzymatically reduced to a
hydroxylamine or amine, triggering cytotoxicity specifically in diseased tissue.

» Kinase Inhibition Scaffold: The sulfonyl-morpholine motif mimics the ATP-binding hinge
region in several kinase inhibitors. The chlorine atom provides a handle for halogen bonding
with backbone carbonyls in the target protein.

5.1 Visualization: Structure-Activity Relationship (SAR)
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Figure 2: Pharmacophore dissection highlighting the functional roles of each molecular
quadrant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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